9-Ethylphenanthrene-D5
Description
Properties
Molecular Formula |
C₁₆H₉D₅ |
|---|---|
Molecular Weight |
211.31 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9 Ethylphenanthrene D5
Strategies for Regioselective Deuteration in Phenanthrene (B1679779) Core Structures
Achieving the desired pentadeuteration on the 9-ethylphenanthrene (B47781) molecule necessitates precise control over the placement of deuterium (B1214612) atoms. Two primary strategies are employed for this purpose: direct deuterium exchange on a pre-formed aromatic system and the construction of the deuterated molecule from isotopically labeled building blocks (de novo synthesis).
Deuterium Exchange Reactions for Aromatic C-H Bonds
Direct hydrogen-deuterium (H/D) exchange on the phenanthrene core is a common approach to introduce deuterium. This typically involves the use of a deuterium source, such as deuterated water (D₂O) or deuterium gas (D₂), often in the presence of a catalyst. Metal catalysts, including platinum, palladium, and rhodium, are known to facilitate H/D exchange on aromatic rings. The regioselectivity of this exchange is influenced by the catalyst, reaction conditions, and the electronic properties of the phenanthrene ring. For instance, certain catalysts may preferentially deuterate the more electron-rich positions of the phenanthrene nucleus.
Another approach involves acid- or base-catalyzed H/D exchange. In the presence of a strong deuterated acid, such as D₂SO₄, electrophilic aromatic substitution can occur, leading to the replacement of hydrogen with deuterium. The positions most susceptible to electrophilic attack on the phenanthrene ring will be preferentially deuterated. Conversely, base-catalyzed exchange can be effective for protons with sufficient acidity.
The ethyl group in 9-ethylphenanthrene introduces further complexity. The benzylic protons on the ethyl group are often more reactive towards H/D exchange than the aromatic protons, a factor that must be carefully managed to achieve the desired D5 labeling pattern, which is typically on the aromatic rings.
De novo Synthesis with Deuterated Building Blocks
An alternative and often more controlled method for producing specifically labeled compounds is de novo synthesis. This strategy involves the construction of the target molecule from smaller, pre-deuterated starting materials. Several classical organic reactions for synthesizing the phenanthrene skeleton can be adapted for this purpose.
One such method is the Haworth synthesis , which involves the Friedel-Crafts acylation of a deuterated aromatic compound (e.g., deuterated naphthalene) with succinic anhydride, followed by a series of reduction and cyclization steps to build the phenanthrene ring system. By using a deuterated starting material, the deuterium atoms are incorporated into the final structure in a predictable manner.
The Pschorr cyclization offers another route. wikipedia.orgorganic-chemistry.orgthieme.dedbpedia.orggoogle.com This intramolecular radical cyclization of a diazonium salt can be employed to form the phenanthrene core. If the precursor containing the diazonium salt is synthesized with deuterated aromatic rings, the resulting phenanthrene will carry the isotopic labels.
A third powerful method is the Mallory photocyclization , which involves the light-induced cyclization of a stilbene (B7821643) derivative to form a dihydrophenanthrene, which is then oxidized to the phenanthrene. wikipedia.orgorganicreactions.orgnih.govresearchgate.netacs.org By starting with a stilbene that has been selectively deuterated on its aromatic rings, one can synthesize the corresponding deuterated phenanthrene with high isotopic purity at specific positions. The choice of a deuterated stilbene precursor is crucial for controlling the final deuteration pattern.
Precursor Design and Chemical Reaction Pathway Optimization for Isotopic Incorporation
The successful synthesis of 9-Ethylphenanthrene-D5 with high isotopic purity hinges on meticulous precursor design and the optimization of the entire reaction pathway.
Evaluation of Synthetic Routes for High Isotopic Purity
The selection of the optimal synthetic route is a critical decision that directly impacts the isotopic purity of the final product. A comparative evaluation of different pathways is essential.
| Synthetic Route | Precursors | Key Steps | Advantages | Disadvantages |
| Haworth Synthesis | Deuterated Naphthalene, Succinic Anhydride, Ethylating Agent | Friedel-Crafts Acylation, Clemmensen Reduction, Cyclization, Dehydrogenation, Ethylation | Well-established, allows for incorporation of multiple deuterium atoms from the start. | Multi-step, potential for side reactions that could affect isotopic purity. |
| Pschorr Cyclization | Deuterated 2-amino-α-phenylcinnamic acid derivative | Diazotization, Copper-catalyzed cyclization, Ethylation | Can provide good regioselectivity. | Yields can be variable, requires careful handling of diazonium salts. |
| Mallory Photocyclization | Deuterated Stilbene derivative with an ethyl group | Photochemical cyclization, Oxidation | High-yielding for many phenanthrenes, can be highly specific. | Requires photochemical equipment, potential for side reactions if not optimized. |
| Direct H/D Exchange | 9-Ethylphenanthrene, Deuterium source (e.g., D₂O, D₂), Catalyst | Catalytic hydrogen-deuterium exchange | Fewer synthetic steps. | Difficult to control regioselectivity to achieve the specific D5 pattern, potential for incomplete deuteration or over-deuteration. |
Challenges in Maintaining Isotopic Fidelity During Multi-Step Synthesis
A significant challenge in any multi-step synthesis of a deuterated compound is the preservation of isotopic integrity throughout the reaction sequence. Several factors can lead to a loss of isotopic purity:
Isotopic Exchange with Solvents and Reagents: Protic solvents (e.g., water, alcohols) or reagents containing exchangeable protons can lead to back-exchange, where deuterium atoms are replaced by hydrogen. This is particularly problematic in steps involving acidic or basic conditions.
Isotopic Scrambling: Under certain reaction conditions, particularly at high temperatures or under photochemical conditions, deuterium atoms can migrate from their original positions to other locations within the molecule. This "scrambling" can compromise the regiochemical purity of the deuterated compound.
Kinetic Isotope Effects: The difference in mass between hydrogen and deuterium can lead to different reaction rates for the cleavage of C-H versus C-D bonds. This kinetic isotope effect can influence the product distribution and potentially lead to a lower than expected incorporation of deuterium in certain steps.
To mitigate these challenges, chemists often employ deuterated solvents and reagents where appropriate and carefully control reaction conditions such as temperature and reaction time. The choice of catalysts and protecting groups can also play a crucial role in preventing unwanted isotopic exchange.
Purification Techniques for Isolation of High-Purity Isotopologues
The final and crucial stage in the synthesis of this compound is the purification of the target isotopologue from any remaining starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. Achieving high purity is essential for its use as an analytical standard.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of PAHs and their isotopologues. sci-hub.sesielc.comresearchgate.netnih.gov By selecting an appropriate stationary phase (e.g., reversed-phase C18) and optimizing the mobile phase composition, it is possible to achieve baseline separation of this compound from its non-deuterated counterpart and other impurities. The fractions containing the pure deuterated compound can then be collected.
Crystallization is another effective purification method. thieme.de The principle relies on the slight differences in solubility between the desired compound and impurities. By carefully selecting a solvent or solvent mixture, a supersaturated solution of the crude product is prepared and allowed to cool slowly. The pure this compound will preferentially crystallize out of the solution, leaving the impurities behind in the mother liquor. The process can be repeated to achieve higher levels of purity.
Chromatographic Separation Methods for Deuterated Phenanthrenes
The purification of this compound from its non-deuterated counterpart and other reaction byproducts is a crucial step in its synthesis. Chromatographic techniques are paramount for achieving high isotopic and chemical purity. The separation of deuterated and non-deuterated isotopologues is often challenging due to their identical chemical properties and very similar physical properties. However, subtle differences in intermolecular interactions, arising from the shorter and stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can be exploited for separation. cchmc.org
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the separation of deuterated and non-deuterated polycyclic aromatic hydrocarbons (PAHs). cchmc.orgepa.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Deuterated compounds typically elute slightly earlier than their protonated analogs. epa.gov This phenomenon, known as the isotope effect in chromatography, is attributed to the weaker van der Waals interactions of the deuterated species with the nonpolar stationary phase. epa.gov
Gas chromatography (GC) is another powerful technique for the separation of isotopologues. The choice of the stationary phase is critical for achieving separation. Nonpolar stationary phases often result in the heavier isotopic compounds eluting earlier (an inverse isotope effect), while polar stationary phases can lead to the lighter compounds eluting first (a normal isotope effect). nih.gov The specific retention behavior also depends on the position of the deuterium atoms within the molecule. nih.gov
Interactive Data Table: Comparison of Chromatographic Methods for Deuterated Phenanthrene Separation
| Chromatographic Method | Stationary Phase Example | Mobile Phase/Carrier Gas | Typical Elution Order | Resolution |
| Reversed-Phase HPLC | C18 (Octadecylsilane) epa.gov | Acetonitrile (B52724)/Water epa.gov | Deuterated elutes before non-deuterated epa.gov | Moderate to High |
| Gas Chromatography | Polydimethylsiloxane (nonpolar) nih.gov | Helium | Heavier isotope elutes earlier (inverse effect) nih.gov | High |
| Gas Chromatography | Wax-based (polar) nih.gov | Helium | Lighter isotope elutes earlier (normal effect) nih.gov | High |
Verification of Chemical and Isotopic Purity in Synthesized Products
Following synthesis and purification, rigorous verification of both the chemical and isotopic purity of this compound is essential. This is typically achieved through a combination of spectroscopic and spectrometric techniques.
Chemical Purity Assessment:
The chemical purity of the synthesized this compound is ascertained to ensure the absence of any non-phenanthrene-related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for purity analysis. The gas chromatogram reveals the presence of any volatile impurities, while the mass spectrum provides structural information for their identification. The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of 9-Ethylphenanthrene. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection can also be used to assess chemical purity, particularly for non-volatile impurities. A single, sharp peak at the expected retention time is indicative of high purity.
Isotopic Purity Assessment:
Isotopic purity determination focuses on quantifying the percentage of the desired deuterated species (D5) relative to other isotopic variants (D0 to D4).
Mass Spectrometry (MS): Electron impact mass spectrometry is a primary tool for determining isotopic purity. govinfo.gov By analyzing the molecular ion cluster, the relative abundances of the different isotopologues can be determined. For this compound, the molecular ion (M+) peak should be at m/z corresponding to the D5 isotopologue, with minimal contributions from lower mass ions that would indicate incomplete deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ²H (deuterium) NMR spectroscopy are invaluable for confirming the location and extent of deuteration. In the ¹H NMR spectrum of highly pure this compound, the signals corresponding to the ethyl group protons should be virtually absent. Conversely, the ²H NMR spectrum should show a clear signal corresponding to the deuterium atoms in the ethyl group.
Interactive Data Table: Analytical Techniques for Purity Verification of this compound
| Analytical Technique | Parameter Measured | Information Obtained |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention time and mass spectrum | Chemical purity, identification of volatile impurities, and initial isotopic distribution. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Retention time and UV/Fluorescence response | Chemical purity and detection of non-volatile impurities. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of molecular ions | Isotopic purity by analyzing the relative abundance of isotopologues. govinfo.gov |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Chemical shift and integration of proton signals | Absence of protons at the labeled positions, confirming high deuteration. |
| ²H Nuclear Magnetic Resonance (²H NMR) | Chemical shift of deuterium signals | Presence and location of deuterium atoms. |
Sophisticated Analytical Characterization Techniques Employing 9 Ethylphenanthrene D5 in Research
Mass Spectrometric Applications for Isotopic Profiling and Quantification
Mass spectrometry (MS) is the primary field where 9-Ethylphenanthrene-D5 is employed. Coupled with chromatographic separation, it provides the high selectivity and sensitivity required for complex environmental and biological analyses. As a stable isotope-labeled internal standard, it is introduced into samples at a known concentration prior to preparation and analysis, enabling precise quantification by correcting for analyte loss during sample processing and for variations in instrument response. researchgate.nettdi-bi.com
High-Resolution Gas Chromatography-Mass Spectrometry (GC-HRMS) in Trace Analysis
High-Resolution Gas Chromatography-Mass Spectrometry (GC-HRMS) is a powerful technique for the detection and quantification of trace-level contaminants. In the analysis of PAHs, GC provides excellent separation of structurally similar compounds, while HRMS offers high mass accuracy and resolution, allowing the target analyte to be distinguished from background interferences. isotope.com
The role of this compound in this context is to serve as an internal standard. It co-elutes with the native 9-ethylphenanthrene (B47781) but is detected at a different mass-to-charge ratio (m/z) due to the five deuterium (B1214612) atoms. By comparing the peak area of the native analyte to that of the known amount of the added standard, analysts can accurately quantify the concentration of the target compound, even at parts-per-quadrillion levels in water samples. isotope.com This approach effectively compensates for variations in injection volume and instrument sensitivity. tdi-bi.com
Table 1: Illustrative GC-HRMS Parameters for 9-Ethylphenanthrene Analysis
| Compound | Retention Time (min) | Monitored Ion (m/z) | Ion Type |
| 9-Ethylphenanthrene | 15.2 | 206.1096 | [M]•+ |
| This compound | 15.2 | 211.1411 | [M]•+ |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrix Analysis
For analytes that are less volatile or thermally fragile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. When analyzing complex environmental or biological samples (e.g., wastewater, soil extracts, serum), co-eluting matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. lcms.czwebsiteonline.cn This "matrix effect" is a significant challenge in LC-MS analysis that can compromise the accuracy of quantification. nih.gov
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. lcms.cz Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects during ionization. By calculating the ratio of the analyte signal to the internal standard signal, the suppressive or enhancing effects of the matrix are effectively cancelled out, leading to reliable and accurate quantification even in challenging samples. nih.govnih.gov
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification and Method Validation
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive measurement principle for achieving the highest level of accuracy in chemical analysis. researchgate.netisotope.com The technique involves adding a known amount of an isotopically enriched standard—in this case, this compound—to a sample. After allowing the standard to equilibrate with the native analyte in the sample matrix, the mixture is processed and analyzed by MS.
The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopic standard. mdpi.com This ratio is directly proportional to the concentration of the analyte. Because the method relies on this ratio, it is largely immune to variations in sample recovery during extraction and cleanup steps, making it exceptionally robust. researchgate.net IDMS is frequently used to validate other analytical methods and to certify reference materials.
Table 2: Example of Absolute Quantification using IDMS
| Parameter | Value |
| Concentration of this compound Standard | 10.0 ng/mL |
| MS Response (Analyte) | 75,000 |
| MS Response (Standard) | 150,000 |
| Response Ratio (Analyte/Standard) | 0.5 |
| Calculated Analyte Concentration | 5.0 ng/mL |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) provides an additional layer of selectivity and structural information by isolating a specific precursor ion and fragmenting it to produce characteristic product ions. This technique is highly valuable for confirming the identity of an analyte in a complex matrix and for studying its chemical structure. nih.govacs.org
When analyzing PAHs, MS/MS can distinguish between isomers that have the same mass but different structures. nih.gov The fragmentation of 9-Ethylphenanthrene would typically involve the loss of the ethyl group or other neutral losses. By comparing the fragmentation spectrum of the native compound with that of this compound, researchers can elucidate these fragmentation pathways. For example, a fragment resulting from the loss of the ethyl group would show a mass shift of 5 Da (the mass of the five deuterium atoms) in the spectrum of the deuterated standard. This confirms that the fragment contains the ethyl group and helps in the structural assignment of unknown metabolites or degradation products.
Table 3: Precursor and Product Ions in MS/MS Analysis
| Compound | Precursor Ion (m/z) | Major Product Ion (m/z) | Neutral Loss |
| 9-Ethylphenanthrene | 206.1 | 178.1 | C2H4 (28 Da) |
| This compound | 211.1 | 178.1 | C2D4H (33 Da) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Deuteration Confirmation
While mass spectrometry is the primary application for this compound as an internal standard, Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the initial characterization and quality control of the deuterated compound itself.
Deuterium NMR (²H NMR) for Site-Specific Deuteration Analysis
Deuterium NMR (²H NMR) is a specialized NMR technique that directly observes the deuterium nucleus. wikipedia.org Unlike proton (¹H) NMR, which would show the disappearance of signals at the sites of deuteration, ²H NMR shows signals exclusively from the deuterium atoms. This makes it the definitive method for confirming that deuteration has occurred and, more importantly, at the correct positions on the molecule. magritek.comnih.gov
For this compound, a ²H NMR spectrum would be used by the manufacturer to verify the isotopic enrichment and to confirm that all five deuterium atoms are located on the ethyl group as intended. The chemical shifts in ²H NMR are equivalent to those in ¹H NMR, allowing for precise structural assignment. illinois.edu This quality control step is essential to ensure the reliability of the compound as a quantitative standard. sigmaaldrich.comnih.gov
Advanced Multidimensional NMR for Isotope Effect Studies
The substitution of hydrogen with deuterium in this compound induces subtle yet measurable changes in its nuclear magnetic resonance (NMR) spectrum, known as isotope effects. These effects provide valuable insights into the molecule's structure and electronic environment. Advanced multidimensional NMR techniques are pivotal in resolving and interpreting these isotopic shifts.
Deuterium substitution is the most widely studied isotope effect in NMR. elementlabsolutions.com The primary isotope effect refers to the change in the chemical shift of the deuterium nucleus compared to a proton at the same position, while secondary isotope effects are the changes in chemical shifts of neighboring nuclei, such as ¹³C. hawach.comresearchgate.net These shifts, though small, can be accurately measured and are useful for structural and bonding studies, as well as for assigning spectral signals. elementlabsolutions.comresearchgate.net The magnitude of the isotope shift is influenced by factors such as the fractional change in mass, the chemical shift range of the observed nucleus, and the number of bonds separating the observed nucleus from the deuterium atom. researchgate.net
Multidimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for elucidating the correlations between different nuclei. gcms.cz HSQC experiments can determine single-bond correlations between protons and heteroatoms (like ¹³C), while HMBC reveals longer-range couplings over two or three bonds. gcms.cz In the context of this compound, these techniques can be adapted to study the through-bond effects of deuterium substitution on the ¹³C chemical shifts of the phenanthrene (B1679779) backbone.
The table below summarizes the typical secondary isotope shifts observed in ¹³C NMR spectra upon deuteration of aromatic compounds.
| Isotope Shift Type | Number of Bonds | Typical Shift (ppb) | Effect on Shielding |
| ¹ΔC(D) (alpha) | 1 | ~280 | Shielding |
| ²ΔC(D) (beta) | 2 | 80 - 120 | Shielding |
| ³ΔC(D) (gamma) | 3 | 0 - 70 | Shielding |
| ⁴ΔC(D) / ⁵ΔC(D) | 4 or 5 | < 10 (aliphatic), larger in conjugated systems | Shielding |
This table is interactive. You can sort and filter the data.
These isotope shifts arise from slight changes in bond lengths and angles due to the greater mass of deuterium, which affects the vibrational properties of the molecule. elementlabsolutions.com For aromatic compounds, one- and two-bond deuterium isotope effects on carbon have been shown to be directly related to C-H and C-C bond lengths and the local charge density. elementlabsolutions.com Therefore, by precisely measuring these shifts in this compound using advanced NMR methods, researchers can gain a deeper understanding of its molecular structure and electronic properties.
Chromatographic Separation Sciences in Conjunction with this compound Standards
In the analysis of complex mixtures of polycyclic aromatic hydrocarbons (PAHs), deuterated compounds like this compound are indispensable as internal standards. Their use in conjunction with chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), allows for accurate quantification by correcting for analyte loss during sample preparation and analysis. researchgate.net
The successful separation of PAHs is highly dependent on the choice of the chromatographic column and the development of an appropriate analytical method. Due to the structural similarity of many PAHs and their isomers, specialized columns have been developed to achieve the necessary resolution. chemetrix.co.zaseparationmethods.com
For Gas Chromatography (GC) , columns with a stationary phase of 5% phenyl-methylpolysiloxane are widely used for PAH separation. shimadzu.com More specialized columns, such as those with a silphenylene phase or other proprietary phases, have also been developed to provide enhanced resolution for challenging separations. nih.govrestek.com In GC-MS analysis, the selection of an appropriate column is crucial as the mass spectrometer cannot distinguish between isomers with the same molecular weight. chemetrix.co.za
For High-Performance Liquid Chromatography (HPLC) , reversed-phase columns are typically employed for PAH analysis. separationmethods.com Polymerically bonded C18 columns are particularly effective as they can provide the selectivity needed to separate geometric isomers. elementlabsolutions.com Additionally, core-shell particle technology has been introduced in HPLC columns to offer high efficiency and sensitivity for PAH analysis. phenomenex.com
Method development for PAH analysis involves optimizing various parameters to achieve the desired separation. The use of deuterated internal standards, such as this compound, is a key aspect of this process, particularly for isotope-dilution mass spectrometry (IDMS) methods, which are known for their high accuracy. researchgate.netnih.gov These standards are added to the sample at a known concentration and behave similarly to the target analytes during extraction and analysis, allowing for reliable quantification. mdpi.com
The following table provides an overview of common column types used for PAH analysis.
| Chromatographic Technique | Column Type | Stationary Phase | Key Features |
| Gas Chromatography (GC) | Capillary Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | General purpose, good for a wide range of PAHs. |
| Gas Chromatography (GC) | Capillary Column | Phenyl arylene (e.g., DB-EUPAH) | Optimized for European Union priority PAHs. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase | Polymerically bonded C18 | Excellent for separating PAH isomers. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase | Core-Shell C18 | Provides high efficiency and fast analysis times. |
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Achieving baseline separation between the deuterated internal standard and the corresponding non-deuterated analyte is critical for accurate quantification. This requires careful optimization of the chromatographic conditions.
In Gas Chromatography , the oven temperature program is a key parameter to be optimized. A typical program involves an initial temperature hold, followed by one or more temperature ramps, and a final hold at a high temperature to ensure all components elute. nih.govufba.br Adjusting the ramp rates can significantly affect the resolution between closely eluting peaks. gcms.cz A phenomenon known as the chromatographic H/D isotope effect is often observed in GC, where deuterated compounds elute slightly earlier than their protonated analogs. nih.gov This is attributed to the larger size of deuterium atoms, which can alter the molecule's interaction with the stationary phase. nih.gov
In High-Performance Liquid Chromatography , the mobile phase composition and gradient are the primary variables for optimizing separation. For reversed-phase HPLC of PAHs, a mixture of water and an organic solvent like acetonitrile (B52724) is commonly used. sigmaaldrich.comdiva-portal.org A gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary to separate a wide range of PAHs with varying polarities. sigmaaldrich.comdiva-portal.org The flow rate and column temperature are also adjusted to fine-tune the separation. diva-portal.org
The goal of optimization is to maximize the resolution between all target analytes and their corresponding deuterated standards while keeping the analysis time as short as possible. The following table outlines the key parameters optimized in GC and HPLC for PAH analysis.
| Chromatographic Technique | Key Optimization Parameters |
| Gas Chromatography (GC) | Oven temperature program (initial temperature, ramp rates, final temperature), carrier gas flow rate, injector temperature. ufba.br |
| High-Performance Liquid Chromatography (HPLC) | Mobile phase composition, gradient program, flow rate, column temperature. diva-portal.org |
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Advanced Vibrational Spectroscopy for Isotopic Signature Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for investigating the molecular structure and bonding within this compound. The isotopic substitution provides a unique vibrational signature that can be probed with high sensitivity.
The vibrational frequencies of molecular bonds are primarily determined by the masses of the connected atoms and the strength of the bond. The replacement of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) leads to a significant increase in the reduced mass of the C-D bond compared to the C-H bond. This mass difference causes the vibrational modes involving the deuterium atom to shift to lower frequencies (wavenumbers).
The C-H stretching vibrations in aromatic compounds typically appear in the region of 3100-3000 cm⁻¹. Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are expected to shift to approximately 2300-2200 cm⁻¹. This shift can be estimated by the following relationship:
νC-D ≈ νC-H / √2
where ν represents the vibrational frequency.
Similarly, C-H bending vibrations, which occur at lower frequencies than stretching vibrations, also exhibit a shift upon deuteration. quora.com Aromatic C-H out-of-plane bending modes are found in the 900-650 cm⁻¹ region, while C-D out-of-plane bending features are observed in the 14.5–17.9 µm (approximately 690-560 cm⁻¹) region. researchgate.netnih.gov The C-D in-plane bending modes are typically found in the 9.5–12 µm (approximately 1050-830 cm⁻¹) region. researchgate.net
These distinct C-D vibrational modes provide a clear spectroscopic signature for the presence of deuterium in the molecule. The following table summarizes the approximate frequency ranges for C-H and C-D vibrational modes in PAHs.
| Vibrational Mode | C-H Approximate Frequency (cm⁻¹) | C-D Approximate Frequency (cm⁻¹) |
| Aromatic Stretching | 3100 - 3000 | ~2250 |
| In-plane Bending | 1600 - 1000 | 1050 - 830 |
| Out-of-plane Bending | 900 - 650 | 690 - 560 |
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Computational chemistry provides a powerful means to predict and interpret the vibrational spectra of molecules like this compound. Density Functional Theory (DFT) is a widely used method for calculating the ground-state structure and vibrational frequencies of PAHs. rsc.orgresearchgate.net
Theoretical calculations can generate a predicted IR and Raman spectrum for a given molecule. These calculated spectra can be compared with experimental data to aid in the assignment of the observed vibrational bands to specific molecular motions. rsc.orgresearchgate.net For deuterated compounds, DFT calculations can accurately predict the frequency shifts of the C-D vibrational modes, confirming their experimental observation.
Furthermore, computational models can account for anharmonicity, which is the deviation of molecular vibrations from simple harmonic motion. Anharmonic calculations often provide a better agreement with experimental spectra, especially for high-frequency stretching modes. arxiv.orgnih.gov The combination of experimental vibrational spectroscopy and theoretical calculations offers a comprehensive approach to understanding the detailed molecular structure and dynamics of this compound.
Computational and Theoretical Investigations Pertaining to 9 Ethylphenanthrene D5
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 9-Ethylphenanthrene-D5, these methods can provide detailed information on how the introduction of deuterium (B1214612) and an ethyl group influences the phenanthrene (B1679779) backbone.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rsc.org DFT calculations on this compound would focus on how the substitution of five hydrogen atoms with deuterium in the ethyl group affects the molecule's electronic properties. The primary effect of deuteration is the alteration of vibrational frequencies due to the increased mass of deuterium compared to hydrogen. This, in turn, can lead to subtle changes in bond lengths and angles.
| Property | Phenanthrene | This compound (Predicted) | Effect of Substitution |
|---|---|---|---|
| HOMO Energy (eV) | -5.89 | -5.85 | Slight increase (destabilization) due to the electron-donating ethyl group. |
| LUMO Energy (eV) | -1.34 | -1.32 | Slight increase (destabilization). |
| HOMO-LUMO Gap (eV) | 4.55 | 4.53 | Minor decrease, suggesting a slight increase in reactivity. |
| Zero-Point Vibrational Energy (kcal/mol) | 125.6 | 123.1 | Decrease due to lower vibrational frequencies of C-D bonds. |
Note: The data for this compound is hypothetical and extrapolated from findings on phenanthrene and the known effects of alkyl and deuterium substitution. researchgate.netd-nb.infonih.gov
DFT calculations are highly effective in predicting spectroscopic properties. For this compound, these calculations can generate theoretical vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. The calculated vibrational frequencies for deuterated polycyclic aromatic hydrocarbons show characteristic shifts to lower wavenumbers for C-D modes compared to C-H modes. researchgate.net Specifically, the C-D stretching vibrations are expected to appear in a distinct region of the IR spectrum, providing a clear spectroscopic marker for deuteration. Theoretical calculations of vibrational frequencies for phenanthrene have been performed using various methods, including DFT with B3LYP functional and different basis sets, showing good agreement with experimental data after applying appropriate scaling factors. researchgate.netresearchgate.netuludag.edu.tr
| Spectroscopic Technique | Predicted Signature | Underlying Principle |
|---|---|---|
| Infrared (IR) Spectroscopy | C-D stretching vibrations around 2100-2300 cm⁻¹ | The heavier mass of deuterium lowers the vibrational frequency of the C-D bond compared to the C-H bond (around 2800-3000 cm⁻¹). princeton.edu |
| ¹H NMR Spectroscopy | Absence of signals corresponding to the ethyl protons. Potential for slight shifts in the aromatic region due to isotopic effects on neighboring protons. | Deuterium is not observed in ¹H NMR. Isotopic effects on chemical shifts are generally small but can be observable. rsc.orgpitt.eduresearchgate.netmodgraph.co.ukdu.edu |
| ¹³C NMR Spectroscopy | Signals for the ethyl carbons will be triplets due to coupling with deuterium (spin I=1). | The spin of deuterium leads to characteristic splitting patterns in the ¹³C NMR spectrum. |
| UV-Vis Spectroscopy | Minimal shift in λmax compared to 9-ethylphenanthrene (B47781). | Deuterium substitution has a negligible effect on the electronic transitions responsible for UV-Vis absorption. |
Molecular Dynamics Simulations for Environmental and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in complex environments over time. princeton.edumdpi.comresearchgate.netmdpi.com For this compound, MD simulations can provide insights into its interactions with environmental media like soil and water, as well as its tendency to aggregate.
The fate and transport of polycyclic aromatic hydrocarbons (PAHs) in the environment are largely governed by their sorption to soil and sediment particles. nih.gov MD simulations can model the interactions between this compound and components of environmental media, such as clay minerals and organic matter. These simulations can calculate the free energy of adsorption, providing a measure of the strength of the interaction. The results of such simulations can help predict how strongly this compound will bind to soil, which in turn affects its mobility and bioavailability. The simulations can also elucidate the orientation of the molecule on the surface and the key intermolecular forces involved, such as van der Waals interactions and π-π stacking.
| Surface | Dominant Interaction | Predicted Interaction Energy (kcal/mol) | Implication for Transport |
|---|---|---|---|
| Montmorillonite (Clay) | van der Waals, Electrostatic | -25 to -35 | Strong sorption, low mobility in clay-rich soils. mdpi.com |
| Kaolinite (Clay) | van der Waals | -15 to -25 | Moderate sorption, higher mobility than in montmorillonite. mdpi.com |
| Humic Acid (Organic Matter) | Hydrophobic, π-π stacking | -30 to -40 | Very strong sorption, very low mobility in organic-rich soils. |
Note: The interaction energies are hypothetical and based on general trends observed for PAHs.
In aqueous environments, the low water solubility of PAHs like this compound can lead to aggregation. MD simulations can model the process of aggregation, providing information on the size, shape, and stability of the aggregates. nih.gov These simulations can also reveal the role of the ethyl group and the deuterated atoms in the aggregation process. Understanding aggregation is important as it can affect the transport, fate, and bioavailability of the compound.
Solvation studies using MD simulations can calculate the free energy of solvation, which is a measure of how favorably a molecule interacts with a solvent. nih.govresearchgate.netresearchgate.netnih.govjove.com By simulating this compound in different solvents, its partitioning behavior between different environmental compartments (e.g., water and organic matter) can be predicted. Classical molecular dynamics simulations have been used to investigate the freezing of supercooled aqueous solutions of phenanthrene, showing that the molecules are displaced to the air/ice interface. nih.gov
Isotopic Effects on Reaction Kinetics and Thermodynamics
The substitution of hydrogen with deuterium can have a measurable effect on the rates and equilibrium constants of chemical reactions. These isotopic effects are a valuable tool for elucidating reaction mechanisms.
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org For reactions involving the breaking of a C-H bond, replacing the hydrogen with a deuterium typically leads to a slower reaction rate. This is because the C-D bond has a lower zero-point vibrational energy and is therefore "stronger" in the sense that more energy is required to break it. Theoretical studies on the oxidation of perdeuterio-4a,4b-dihydrophenanthrene have shown a large kinetic isotope effect, which was attributed to both quantum mechanical tunneling and the loss of zero-point energy. core.ac.uk However, for reactions where the C-H bond is not broken in the rate-determining step, the KIE is expected to be small. For instance, a study on the reaction of phenanthrene with the OH radical noted a lack of a significant isotope effect, suggesting that H-abstraction is not the dominant mechanism at the studied temperatures. researchgate.net
Thermodynamic isotope effects refer to the influence of isotopic substitution on the equilibrium constants of reversible reactions. These effects are also related to the differences in zero-point vibrational energies between the isotopically substituted molecules. Theoretical calculations of the thermodynamic properties of deuterated naphthalenes have been performed, providing insights into how deuteration affects properties like enthalpy of formation. nist.gov Similar calculations for this compound would allow for the prediction of its thermodynamic behavior in various chemical equilibria. Studies on mixtures of anthracene (B1667546) and phenanthrene have provided valuable thermodynamic data for these parent PAHs. nih.gov
| Reaction Type | Predicted kH/kD | Mechanistic Implication |
|---|---|---|
| Side-chain oxidation at the ethyl group (C-D bond cleavage) | 2 - 7 | Significant primary KIE, indicating C-D bond breaking in the rate-determining step. princeton.edu |
| Electrophilic aromatic substitution on the phenanthrene ring | ~1 | Negligible KIE, as the C-D bonds are not directly involved in the rate-determining step. |
| Reaction with OH radical (addition to the ring) | ~1 | Consistent with addition being the dominant pathway rather than H/D-abstraction. researchgate.net |
Note: The kH/kD values are theoretical predictions based on general principles of kinetic isotope effects and studies on related compounds.
Theoretical Basis of Primary and Secondary Kinetic Isotope Effects (KIEs)
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. This effect is a powerful tool for elucidating reaction mechanisms. The theoretical basis for KIEs is rooted in the principles of statistical mechanics and quantum mechanics, particularly concerning the vibrational energy of chemical bonds.
Primary Kinetic Isotope Effects (PKIEs)
A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. For this compound, a PKIE would be most relevant in reactions involving the cleavage of a C-D bond on the ethyl group.
The underlying theory is based on the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The ZPVE is the lowest possible energy that a quantum mechanical system may have. A C-D bond is stronger and vibrates at a lower frequency than a C-H bond due to the greater mass of deuterium. This results in a lower ZPVE for the C-D bond.
Equation for Vibrational Frequency (Harmonic Oscillator Approximation): ν = (1/2π) * √(k/μ) where ν is the frequency, k is the force constant of the bond, and μ is the reduced mass of the atoms.
Because the ZPVE of the C-D bond is lower, more energy is required to reach the transition state where this bond is cleaved, leading to a slower reaction rate compared to the non-deuterated counterpart. The ratio of the rate constants (kH/kD) for a PKIE is typically greater than 1, often in the range of 2-8 at room temperature.
Secondary Kinetic Isotope Effects (SKIEs)
A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. For this compound, deuteration on the ethyl group could elicit SKIEs in reactions occurring on the phenanthrene ring. SKIEs are generally smaller than PKIEs (kH/kD values are closer to 1) and can be classified as α, β, or γ depending on the position of the isotope relative to the reaction center.
The theoretical origin of SKIEs lies in the change in vibrational frequencies of bending and stretching modes between the ground state and the transition state. For example, a change in hybridization at the reaction center can alter the steric environment and the vibrational modes of adjacent bonds, including those to the isotopic label.
| Isotope Effect Type | Description | Theoretical Origin | Expected kH/kD |
| Primary (PKIE) | Isotopic substitution at the bond being cleaved/formed in the rate-determining step. | Difference in Zero-Point Vibrational Energy (ZPVE) between C-H and C-D bonds. | > 1 (typically 2-8) |
| Secondary (SKIE) | Isotopic substitution at a position not directly involved in bond cleavage/formation. | Changes in vibrational frequencies (stretching, bending) between ground state and transition state. | Close to 1 (e.g., 0.7-1.5) |
Computational Prediction of Deuterium-Induced Rate Changes and Transition States
Computational chemistry provides the tools to predict and quantify the effects of isotopic substitution on reaction rates. Density Functional Theory (DFT) is a commonly employed method for these calculations due to its balance of accuracy and computational cost.
To predict the KIE for a reaction involving this compound, the following computational steps would be undertaken:
Geometry Optimization: The equilibrium geometries of the reactant (this compound or its non-deuterated isotopologue) and the transition state (TS) for a specific reaction are calculated.
Frequency Calculations: At the optimized geometries, vibrational frequency calculations are performed. This provides the ZPVE for both the reactant and the transition state. An essential check for a valid transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
KIE Calculation: The KIE is then calculated using the ZPVEs of the isotopically labeled and unlabeled species in both the ground state (GS) and transition state (TS). A common formulation derived from transition state theory is:
kH/kD = exp[-(ZPVEH(TS) - ZPVEH(GS) - (ZPVED(TS) - ZPVED(GS))) / kBT]
where kB is the Boltzmann constant and T is the temperature.
These calculations can precisely predict how the deuterium substitution in the ethyl group of this compound would affect the rate of a reaction, such as metabolic oxidation at that side chain. The computational model of the transition state provides a detailed three-dimensional picture of the atomic arrangement at the peak of the energy barrier, offering insights into the reaction mechanism.
Computational Modeling of Degradation Pathways and Metabolite Formation
Predicting the environmental fate and metabolic profile of a compound like this compound is crucial for assessing its persistence and potential toxicity. Computational models are increasingly used for this purpose, offering a rapid and cost-effective alternative to experimental studies.
Several computational approaches can be used to model the degradation of this compound:
Expert Systems: These are knowledge-based systems that use a set of rules derived from known metabolic and degradation reactions. For instance, systems like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) contain rules for common enzymatic reactions that can be applied to a novel substrate. For this compound, such a system would likely predict initial oxidation at the ethyl group or the phenanthrene ring, based on known PAH metabolism.
Quantum Mechanical (QM) Calculations: QM methods, particularly DFT, can be used to calculate the activation energies for various potential degradation reactions (e.g., hydroxylation, epoxidation) at different sites on the molecule. The reaction pathway with the lowest activation energy is predicted to be the most favorable. These calculations can explicitly account for the kinetic isotope effect of the deuterium labels, predicting, for example, a shift in metabolism away from the deuterated ethyl group towards the aromatic rings.
Quantitative Structure-Activity Relationship (QSAR) Models: These statistical models correlate structural features of molecules with their biodegradability. While less mechanistic, they can provide a general assessment of the persistence of this compound based on descriptors like its hydrophobicity, molecular size, and electronic properties.
A typical computational workflow to predict metabolites would involve:
Subjecting the structure of this compound to a panel of in silico metabolic simulators (e.g., BioTransformer).
Generating a list of plausible phase I and phase II metabolites.
Using QM calculations to refine the likelihood of formation by calculating reaction energies.
For this compound, computational models would likely predict that the deuteration of the ethyl group would decrease the rate of its oxidative metabolism. This is a well-known consequence of the KIE, often referred to as "metabolic switching," where the metabolic process is redirected to other non-deuterated sites on the molecule. The predicted metabolites would therefore likely include a higher proportion of hydroxylated phenanthrene species compared to the non-deuterated analogue.
Applications of 9 Ethylphenanthrene D5 in Environmental Science Research
Tracer Studies for Polycyclic Aromatic Hydrocarbon (PAH) Environmental Fate and Transport
The use of isotopically labeled compounds like 9-Ethylphenanthrene-D5 is fundamental to understanding how pollutants like PAHs move through and persist in the environment. mdpi.com By introducing a known amount of the labeled compound into a system, researchers can track its journey, providing precise data on its distribution and the processes affecting it.
Atmospheric Deposition and Dispersion Studies
Atmospheric deposition is a primary mechanism by which PAHs, released from combustion sources, contaminate ecosystems. environment-agency.gov.uk Quantifying the transport and deposition of these compounds is crucial for assessing environmental impact. wmo.int In these studies, this compound can be used as a tracer to simulate the atmospheric dispersion of PAHs. By releasing the labeled compound and collecting samples at varying distances from the source, scientists can model how PAHs are transported and deposited via wet (rain, snow) and dry processes. wmo.int These models are essential for understanding the spatial distribution of pollution and for developing effective air quality control strategies. nine-esf.org The data gathered helps to evaluate how factors like wind patterns, precipitation, and particle size influence the long-range transport and eventual deposition of these hazardous compounds. nine-esf.org
Soil and Sediment Sorption and Leaching Dynamics
Soils and sediments are major sinks for PAHs in the environment. usgs.govnih.gov The extent to which these compounds bind to soil and sediment particles—a process known as sorption—governs their mobility and bioavailability. uw.edu.pl this compound is used in laboratory and field experiments to quantify these dynamics.
In a typical experiment, a soil or sediment column is spiked with this compound. Water is then passed through the column to simulate rainfall or groundwater flow. By measuring the concentration of the labeled compound in the leachate (the water that passes through) and in different layers of the soil column, researchers can determine key parameters like the soil-water partition coefficient (Kd). A high Kd value indicates strong sorption to the soil and low mobility, while a low Kd value suggests the compound is more likely to leach into groundwater. These studies have shown that sorption is heavily influenced by the organic matter content of the soil, with higher organic content leading to greater retention of PAHs. mdpi.com
Table 1: Illustrative Sorption Coefficients (Kd) for PAHs in Various Soil and Sediment Types This table presents representative data to illustrate how sorption varies with the environmental matrix. Actual values for 9-Ethylphenanthrene (B47781) would be determined experimentally.
| PAH Compound | Soil/Sediment Type | Organic Carbon Content (%) | Kd (L/kg) |
| Phenanthrene (B1679779) | Sandy Loam | 1.5 | 150 |
| Phenanthrene | Silt Clay | 4.2 | 850 |
| Pyrene | River Sediment | 2.8 | 2,100 |
| Pyrene | Agricultural Soil | 1.9 | 1,300 |
This data illustrates that compounds with higher organic carbon content exhibit stronger sorption (higher Kd), reducing their potential for leaching.
Aquatic Systems Distribution and Bioavailability Assessment
In aquatic environments, PAHs can exist in a dissolved state, be sorbed to suspended particles, or accumulate in bottom sediments. mdpi.com Understanding this distribution is key to assessing the exposure risk for aquatic organisms. This compound is used as a surrogate to trace how PAHs partition between these different compartments.
Furthermore, it is used to assess bioavailability, which is the fraction of a chemical in the environment that can be taken up by an organism. service.gov.uk In laboratory settings, aquatic organisms like fish or invertebrates are exposed to water or sediment contaminated with a known concentration of this compound. By analyzing the organism's tissues over time, scientists can calculate bioaccumulation factors (BAFs), which indicate the extent to which the compound concentrates in the organism relative to the surrounding environment. service.gov.uk This information is vital for ecological risk assessments, as high bioaccumulation can lead to toxic effects and transfer of contaminants up the food chain. mdpi.com
Elucidation of Biodegradation and Biotransformation Pathways
The persistence of PAHs in the environment is partly determined by the rate at which they are broken down by living organisms or by physical processes like sunlight. mdpi.com Isotope tracing with compounds like this compound provides definitive evidence of these transformation processes. nih.gov
Microbial Degradation Mechanisms through Isotope Tracing
Microorganisms play a vital role in the natural attenuation of PAHs. nih.gov They can use these compounds as a source of carbon and energy, breaking them down into simpler, less harmful substances. miljodirektoratet.no To confirm that a specific microorganism is responsible for the degradation and to identify the metabolic pathway, researchers use this compound.
When microbes metabolize the deuterated compound, the resulting intermediate and final products will retain the deuterium (B1214612) label. nih.govmdpi.com Using advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), these labeled metabolites can be identified. This provides unambiguous proof of the degradation pathway, which is often difficult to establish in complex environmental samples where numerous other compounds are present. nih.govnih.gov This technique has been crucial in discovering novel biodegradation pathways and identifying the specific enzymes involved in the process. frontiersin.org
Table 2: Hypothetical Metabolites Identified from the Microbial Degradation of this compound This table shows potential deuterated metabolites that could be identified through isotope tracing, confirming the metabolic pathway.
| Parent Compound | Putative Deuterated Metabolite | Analytical Method | Implication |
| This compound | Deuterated 9-Ethylphenanthrene-dihydrodiol | LC-MS/MS | Confirms initial dioxygenase enzyme attack |
| This compound | Deuterated Phthalic Acid | GC-MS | Indicates ring-cleavage has occurred |
| This compound | Deuterated Catechol | GC-MS | Shows further degradation to central metabolic intermediates |
Photodegradation Kinetics and Product Identification
Sunlight can also contribute to the breakdown of PAHs, particularly in aquatic systems and on surfaces. mdpi.com This process, known as photodegradation, involves the absorption of light energy, which leads to chemical transformations. To study the kinetics of this process, a solution containing this compound is exposed to a controlled light source. The concentration of the compound is measured at regular intervals to determine its degradation rate and calculate its environmental half-life. nih.gov
Just as with microbial degradation, the use of a labeled compound allows for the clear identification of photoproducts. By analyzing the irradiated solution, researchers can detect and identify deuterated transformation products, providing insight into the chemical reactions that occur during photodegradation. This information helps predict the fate of PAHs in sunlit environments and identify potentially toxic byproducts. mdpi.com
Table 3: Example of Photodegradation Kinetics for a PAH under Different Light Conditions This table provides illustrative data on how light intensity can affect the degradation rate of a PAH, a parameter that can be precisely measured using a labeled standard like this compound.
| Experimental Condition | Light Intensity (W/m²) | Pseudo-First-Order Rate Constant (k, hr⁻¹) | Half-Life (t½, hours) |
| Dark Control | 0 | <0.001 | >700 |
| Low UV-A Light | 10 | 0.048 | 14.4 |
| High UV-A Light | 30 | 0.139 | 5.0 |
| Simulated Sunlight | 500 | 0.231 | 3.0 |
This data demonstrates that the rate of degradation increases significantly with light intensity, a key factor in environmental fate modeling.
Source Apportionment and Contaminant Profiling in Environmental Matrices
Identifying the origin of PAH contamination is essential for environmental forensics and for implementing effective pollution control measures. PAHs can stem from both natural sources, like forest fires, and anthropogenic activities, such as industrial processes and the burning of fossil fuels. nih.govfrontiersin.org
Use as an Internal Standard in Environmental Monitoring Programs
This compound is widely employed as an internal standard in routine environmental monitoring programs that analyze for PAHs in diverse samples like soil, sediment, water, and air. mdpi.com An internal standard is a compound added to a sample in a known concentration before analytical processing. Since the internal standard experiences the same procedural variations as the native analytes (e.g., losses during extraction, cleanup, and instrumental analysis), it provides a benchmark for accurate quantification.
The use of a deuterated standard like this compound is particularly advantageous in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS). The mass difference between the deuterated standard and the native analytes allows the instrument to distinguish between them, while their similar chemical properties ensure they behave almost identically during the analytical procedure. This leads to more precise and reliable measurements of PAH concentrations, even at trace levels.
Differentiating Anthropogenic and Natural PAH Sources
The profile of PAHs found in an environmental sample can offer clues about its origin. For instance, PAHs from petrogenic sources (related to petroleum) have a different distribution of alkylated PAHs compared to pyrogenic sources (related to combustion). nih.gov While this compound itself is not used to directly differentiate sources, its role as an internal standard is critical in accurately quantifying the full suite of PAHs necessary for source apportionment studies. By ensuring the reliability of the concentration data for various parent and alkylated PAHs, researchers can confidently apply diagnostic ratios and statistical models to distinguish between different pollution sources. nih.gov
Advanced Environmental Sampling and Preparation Methodologies Employing this compound
The analysis of PAHs in complex environmental matrices presents significant challenges due to the low concentrations of the target compounds and the presence of numerous interfering substances. researchgate.net this compound is integral to the development and application of advanced sampling and preparation methods designed to overcome these challenges.
Extraction Techniques for Complex Environmental Samples
Before analysis, PAHs must be extracted from the sample matrix. Various extraction techniques are employed, each with its own set of advantages and potential for analyte loss. tbzmed.ac.irmdpi.comlcms.cz Common methods include:
Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a solid adsorbent that retains the PAHs, which are then eluted with a small volume of solvent. mdpi.commdpi.com
Accelerated Solvent Extraction (ASE): This method uses elevated temperatures and pressures to rapidly extract PAHs from solid and semi-solid samples with reduced solvent consumption. lcms.cz
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that involves a simple solvent extraction followed by a dispersive solid-phase extraction cleanup. mdpi.com
In each of these techniques, this compound is added to the sample prior to extraction. Its recovery after the entire process is used to calculate the extraction efficiency and to correct the final concentrations of the target PAHs, ensuring the accuracy of the results.
Below is an interactive table summarizing various extraction techniques where this compound can be applied.
| Extraction Technique | Principle | Environmental Matrix |
| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are adsorbed onto a solid phase, then eluted with a solvent. mdpi.commdpi.com | Water |
| Accelerated Solvent Extraction (ASE) | Uses high temperature and pressure to quickly extract analytes from solid samples. lcms.cz | Soil, Sediment, Tissue |
| QuEChERS | A two-step process involving solvent extraction and dispersive solid-phase extraction for cleanup. mdpi.com | Soil, Food Products |
| Soxhlet Extraction | Continuous extraction of a solid sample with a boiling solvent. lcms.cz | Soil, Sediment |
| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to enhance the extraction of analytes from solid samples. tbzmed.ac.ir | Soil, Sediment |
Clean-up Procedures and Matrix Effects Mitigation
Environmental extracts often contain a multitude of co-extracted compounds, known as the sample matrix, which can interfere with the analysis and lead to inaccurate results. This interference is referred to as a "matrix effect". lcms.cznih.gov Clean-up procedures are therefore necessary to remove these interfering substances. Techniques like gel permeation chromatography (GPC) and the use of sorbents such as silica (B1680970) gel or Florisil are common. mdpi.com
This compound is instrumental in mitigating matrix effects. As it is chemically similar to the target PAHs, it is affected by the matrix in a comparable way. By monitoring the signal of the deuterated standard, analysts can assess the extent of signal suppression or enhancement caused by the matrix and apply appropriate correction factors to the quantification of the native PAHs. This ensures that the reported concentrations are accurate and reflective of the true levels in the environment, even in highly complex samples. nih.gov
Applications of 9 Ethylphenanthrene D5 in Mechanistic Organic Chemistry and Reaction Pathway Elucidation
Probing Reaction Mechanisms via Kinetic Isotope Effects (KIEs)
The substitution of hydrogen with the heavier isotope deuterium (B1214612) in 9-Ethylphenanthrene-D5 results in a lower zero-point vibrational energy for the carbon-deuterium (C-D) bonds compared to the corresponding carbon-hydrogen (C-H) bonds. This difference in bond energy can lead to a measurable difference in reaction rates when a C-H or C-D bond is broken or formed in the rate-determining step of a reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a cornerstone of physical organic chemistry for elucidating reaction mechanisms.
Identification of Rate-Limiting Steps in Multistep Reactions
For instance, in a hypothetical oxidation reaction of the ethyl group, the magnitude of the KIE could elucidate the mechanism.
Table 1: Hypothetical Kinetic Isotope Effects in the Oxidation of 9-Ethylphenanthrene (B47781)
| Proposed Rate-Limiting Step | C-H/C-D Bond Cleavage Involved? | Expected kH/kD Value | Mechanistic Implication |
| Electron transfer from the aromatic ring | No | ~1 | C-H bond cleavage occurs in a later, faster step. |
| Hydrogen atom abstraction from the ethyl group | Yes | >2 | C-H bond cleavage is integral to the slowest step of the reaction. |
| Addition of an oxidant to the aromatic ring | No | ~1 | The reaction at the ethyl group is not rate-limiting. |
Differentiation Between Concerted and Stepwise Processes
The KIE is also instrumental in distinguishing between concerted mechanisms, where all bond-making and bond-breaking events occur in a single transition state, and stepwise mechanisms, which involve the formation of one or more reactive intermediates. A large primary KIE is often characteristic of a concerted pathway where the hydrogen (or deuterium) is transferred in the single, rate-determining step. In contrast, a stepwise process might exhibit a smaller KIE or no KIE at all if the C-H bond cleavage occurs in a fast step either before or after the rate-limiting step. For example, in a base-induced elimination reaction to form 9-vinylphenanthrene, a large KIE would support a concerted E2 mechanism, whereas a small KIE might indicate a stepwise E1cb or E1 mechanism.
Tracking Molecular Rearrangements and Isomerization Pathways
The deuterium atoms on the ethyl group of this compound act as a chemical tracer, allowing chemists to follow the movement of atoms and functional groups during a reaction. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can precisely locate the deuterium atoms in the reaction products, providing unambiguous evidence for or against proposed rearrangement pathways.
Deuterium Labeling for Following Atom Migration
In reactions where skeletal rearrangements are possible, such as acid-catalyzed isomerizations, the D5-labeled ethyl group provides a clear and traceable marker. If, for example, a reaction were to cause the ethyl group to migrate from the 9-position to another position on the phenanthrene (B1679779) core, analysis of the product mixture would reveal the new location of the deuterated ethyl group. This provides direct evidence of the migration event and helps to map the intricate steps of the rearrangement.
Identification of Short-Lived Intermediates
Isotopic labeling with this compound can help to infer the existence and structure of fleeting reactive intermediates. The fate of the deuterium label in the final products can provide clues about the nature of these transient species. For example, if a carbocation were to form at the benzylic position of the ethyl group, it might undergo a 1,2-hydride (or deuteride) shift, leading to a scrambling of the deuterium atoms between the two carbon atoms of the ethyl group. The detection of this isotopic scrambling in the product would be strong evidence for the formation of the carbocation intermediate.
Investigation of Catalytic Processes and Surface Reactions
In the field of heterogeneous catalysis, understanding the interactions between a substrate and a catalyst surface is paramount for designing more efficient catalytic systems. This compound can be employed as a probe to study the mechanisms of surface-catalyzed reactions, such as hydrogenation, dehydrogenation, or hydrocracking. By analyzing the isotopic composition of the products and any potential H-D exchange with the catalyst or the reaction environment, researchers can deduce the nature of surface-bound intermediates and the sequence of elementary steps occurring on the catalyst. For instance, in a study of the catalytic reforming of PAHs, using this compound could reveal whether the ethyl group is removed directly or undergoes isomerization on the catalyst surface prior to cleavage.
Mechanistic Insights in Homogeneous and Heterogeneous Catalysis
In both homogeneous and heterogeneous catalysis, understanding the precise sequence of bond-making and bond-breaking events is paramount for improving reaction efficiency and selectivity. This compound is particularly useful for studying catalytic reactions such as C-H activation, oxidation, and hydrogen isotope exchange (HIE). thieme-connect.com
In a typical scenario, a reaction involving the ethyl group of 9-ethylphenanthrene is run in parallel with its deuterated counterpart, this compound. If the reaction rate significantly decreases with the deuterated substrate, it provides strong evidence that the C-H bond at the ethyl group is being broken in the rate-determining step of the reaction. This observation is a manifestation of a primary KIE.
Homogeneous Catalysis: In solutions containing soluble metal catalysts, this compound can help elucidate complex catalytic cycles. For instance, in a palladium-catalyzed C(sp³)–H arylation reaction, observing a significant KIE would support a mechanism where the cleavage of the C-H bond on the ethyl group is the slow step, guiding further catalyst development. thieme-connect.com
Heterogeneous Catalysis: On the surface of solid catalysts, reaction mechanisms can be even more challenging to probe. The use of isotopically labeled molecules like this compound is crucial. For example, in the catalytic dehydrogenation of ethylarenes over a metal oxide catalyst, comparing the reaction rates of the deuterated and non-deuterated forms can confirm whether C-H bond scission is the kinetically relevant step. Heterogeneous catalysis is recognized for its high efficiency and recyclability, which helps minimize secondary pollutants. the-innovation.org
Table 1: Illustrative Kinetic Isotope Effect (KIE) Data for a Hypothetical Catalytic Dehydrogenation Reaction
| Substrate | Initial Rate (mol L⁻¹ s⁻¹) | KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| 9-Ethylphenanthrene | 1.5 x 10⁻⁴ | 5.2 | C-H bond cleavage at the ethyl group is part of the rate-determining step. |
Role of Deuterated Probes in Catalyst Design and Optimization
The mechanistic data obtained from studies using this compound directly informs the rational design of new and improved catalysts. ibs.re.kr
Identifying the Rate-Limiting Step: Once the rate-limiting step is identified, catalyst modifications can be targeted specifically at lowering the energy barrier for that step. If C-H bond cleavage is rate-determining, a catalyst with a more active site for this specific transformation can be designed. For example, altering the electronic properties of a metal center or the steric bulk of its ligands can enhance its ability to insert into a C-H bond. researchgate.net
Distinguishing Between Mechanisms: In cases where multiple reaction pathways are plausible, KIE studies can provide the evidence needed to favor one mechanism over another. This is critical for optimizing reaction conditions to favor the desired pathway and suppress side reactions.
Improving Selectivity: By understanding how a catalyst interacts with a specific C-H bond, as revealed by deuteration studies, chemists can design catalysts that are more selective for a particular position on a complex molecule, avoiding unwanted side products. Combining bulky substituents with deuterium atoms in the ligand design of non-heme iron complexes has been shown to enhance site-selective oxidation. researchgate.net
The iterative process of mechanistic investigation using deuterated probes, followed by targeted catalyst modification, is a cornerstone of modern catalyst development. ibs.re.kr
Photochemistry and Photoreactivity Studies of Aromatic Systems
The interaction of light with polycyclic aromatic hydrocarbons (PAHs) like phenanthrene initiates a cascade of photophysical and photochemical events. Deuteration, as in this compound, subtly alters the vibrational energy levels of the molecule, which in turn has a measurable impact on the dynamics of its excited states and its subsequent photoreactivity.
Understanding Excited State Dynamics and Energy Transfer
Upon absorbing a photon, a molecule like this compound is promoted to an electronic excited state (e.g., S₁). From this state, it can relax through several pathways: fluorescence (emitting light), internal conversion (non-radiative decay to the ground state), or intersystem crossing (transitioning to a triplet state, T₁). Deuteration is known to affect the rates of these non-radiative decay pathways.
The C-D vibrational modes have lower frequencies than C-H modes. This smaller energy spacing makes it more difficult for the electronic energy of the excited state to be dissipated through vibrational modes, a process crucial for non-radiative decay. As a result, deuteration often leads to:
Longer Fluorescence Lifetimes: Because the non-radiative decay pathways (internal conversion and intersystem crossing) are less efficient, the excited singlet state persists for a longer time before returning to the ground state.
Higher Fluorescence Quantum Yields: A greater fraction of excited molecules decay via fluorescence rather than non-radiative processes.
High-resolution spectroscopic studies on phenanthrene and its fully deuterated analog, phenanthrene-d10, have experimentally confirmed these principles, showing that deuteration can significantly alter the properties of the excited state. aip.org While this compound is deuterated only at the ethyl group, similar, albeit smaller, effects on its photophysical properties would be expected compared to its non-deuterated counterpart.
Table 2: Representative Photophysical Data for Phenanthrene and its Deuterated Analog
| Compound | Fluorescence Lifetime (τf) | Fluorescence Quantum Yield (Φf) | Key Observation |
|---|---|---|---|
| Phenanthrene-h₁₀ | ~50 ns | ~0.13 | Baseline photophysical properties. |
Pathways of Photoinduced Oxidation and Cyclization
This compound is an excellent substrate for studying the mechanisms of photoinduced reactions. The phenanthrene core can undergo a variety of photochemical transformations, including oxidation by singlet oxygen or other oxidants, and participation in cyclization reactions.
One of the most famous photochemical reactions for forming the phenanthrene skeleton is the photocyclization of stilbene (B7821643) derivatives. beilstein-journals.orgnih.gov In a reverse sense, studying the photo-stability and degradation of phenanthrenes is critical in environmental and materials science. When investigating a photooxidation reaction that may involve hydrogen atom abstraction from the ethyl group, using this compound would be revelatory. A KIE would indicate that the ethyl C-H bonds are directly involved in the reaction mechanism, perhaps through abstraction by a photogenerated radical or an excited state species.
Similarly, in complex photoinduced rearrangements or cyclizations, deuterium labeling acts as a tracer. By analyzing the position of the deuterium atoms in the final product, chemists can map the intricate bond-forming and bond-breaking steps that occur after initial photoexcitation, providing a much clearer picture of the reaction pathway. nih.govchim.it For instance, studies on the photolysis of deuterated PAHs have shown that H and D atoms can relocate between different positions on the molecule, a process known as scrambling, which governs the final product distribution. aanda.org
Advanced Analytical Chemistry Methodologies and Method Validation Utilizing 9 Ethylphenanthrene D5
Development of Certified Reference Materials and Analytical Standards
The foundation of reliable analytical measurements lies in the availability and proper use of high-quality reference materials. For the analysis of PAHs, 9-Ethylphenanthrene-D5 is a key component in the development of certified reference materials (CRMs) and analytical standards that underpin the entire measurement infrastructure.
The production of high-purity this compound is a meticulous process that begins with the chemical synthesis of the deuterated compound. The goal is to achieve a high degree of isotopic enrichment and chemical purity. Following synthesis, the material undergoes rigorous purification steps to remove any residual starting materials, non-deuterated analogues, or other impurities.
Certification of the standard is a formal process conducted by accredited reference material producers. This process involves:
Comprehensive Characterization: The identity and purity of the this compound are confirmed using a battery of analytical techniques. These may include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position of the deuterium (B1214612) labels, Gas Chromatography-Mass Spectrometry (GC-MS) to assess chemical purity, and Karl Fischer titration to determine water content.
Value Assignment: The concentration of the this compound in a solution is precisely determined. This is often achieved using high-precision balances for gravimetric preparation and is confirmed by analytical methods like GC-MS.
Uncertainty Estimation: A critical component of certification is the calculation of the measurement uncertainty associated with the certified value. This uncertainty budget accounts for all potential sources of error in the production and characterization process.
Producers of these standards, such as Supelco® and Cerilliant®, often operate under international quality standards like ISO 17034 for reference material producers and ISO/IEC 17025 for testing and calibration laboratories, ensuring the quality and reliability of the final product sigmaaldrich.com.
Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. In PAH analysis, using a certified standard of this compound is fundamental to establishing this traceability inrim.it.
When a laboratory uses this compound as an internal standard, the measurement of the target PAH is made relative to the known concentration of the standard. Because the certified value of the this compound standard is itself traceable to national or international standards of mass and purity, this traceability is conferred upon the final measurement result for the target PAH inrim.itresearchgate.net. This ensures that results from different laboratories, conducted at different times, can be meaningfully compared, a crucial requirement for environmental monitoring networks and legal proceedings.
Interlaboratory Comparison and Robust Method Validation Studies
Method validation and ongoing quality control are essential for ensuring that an analytical method is fit for its intended purpose. This compound is an indispensable tool in these activities.
Discrepancies in analytical results between laboratories can arise from variations in sample preparation, extraction, clean-up, and instrumental analysis. The use of this compound as an internal standard helps to harmonize these protocols. By adding a known amount of the standard to every sample at the beginning of the analytical process, variations in extraction efficiency and instrumental response can be corrected.
Interlaboratory comparison studies, or proficiency tests, are organized to assess the performance of different laboratories. In these studies, a homogenous sample is distributed to participating labs, which then analyze it for specific PAHs. The consistent use of this compound as an internal standard across participating laboratories is a key factor in achieving comparable results and identifying any systematic biases in a particular laboratory's methodology pfigueiredo.org. This process is vital for the standardization of methods, such as those required by regulatory bodies like the European Union for monitoring PAHs in food and the environment pfigueiredo.org.
A robust Quality Assurance/Quality Control (QA/QC) program is mandatory in both environmental and forensic laboratories to ensure that the data generated is reliable and defensible gossmanforensics.combnl.gov. This compound is a cornerstone of such programs in PAH analysis.
Key QA/QC applications include:
Monitoring Method Performance: By spiking every sample with this compound, the recovery of the standard can be monitored for each analysis. If the recovery falls outside of pre-defined acceptance limits, it indicates a problem with the sample preparation or analysis for that specific sample.
Matrix Spike Duplicates: To assess the effect of the sample matrix on the analytical method, a sample is split into two, and one portion is spiked with a known amount of target PAHs and this compound. The recovery of the spiked analytes provides information on matrix interference.
Method Blanks: Analyzing a blank sample (a sample with no analyte) that has been spiked with this compound helps to ensure that there is no contamination from the laboratory environment or reagents.
In forensic toxicology, where results can have significant legal consequences, a stringent QA/QC program is essential nyc.govforensicresources.org. The use of certified internal standards like this compound is a fundamental requirement to demonstrate the validity and integrity of the analytical results presented in court nyc.gov.
| QA/QC Parameter | Role of this compound | Typical Acceptance Criteria |
| Internal Standard Recovery | Monitors the efficiency of extraction and instrumental analysis for each sample. | 70-130% |
| Method Blank Analysis | Added to blank samples to verify the absence of laboratory-introduced contamination. | Below Limit of Quantification |
| Laboratory Control Sample | Added to a clean matrix spiked with known analyte concentrations to verify method accuracy. | Analyte recovery within ±20% of true value |
| Matrix Spike/Matrix Spike Duplicate | Added to a real sample to assess matrix effects on analyte recovery and precision. | Recovery and RPD within method-defined limits |
Innovative Sample Preparation and Introduction Techniques for Enhanced Sensitivity
The detection of trace levels of PAHs in complex matrices such as soil, sediment, and biological tissues requires highly efficient sample preparation and sensitive analytical techniques. This compound is crucial for ensuring the accuracy of these advanced methods.
Modern sample preparation techniques aim to reduce solvent consumption, improve extraction efficiency, and minimize matrix interferences. Some innovative techniques include:
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample, and PAHs are adsorbed onto the fiber.
Dispersive Liquid-Liquid Microextraction (DLLME): A rapid microextraction technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution that allows for efficient extraction of PAHs nih.gov.
Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to extract PAHs from solid samples quickly and with less solvent than traditional methods like Soxhlet extraction.
In all these techniques, this compound is added to the sample before extraction. Because it behaves chemically like the target PAHs, it is subject to the same extraction inefficiencies and matrix effects. By measuring the final amount of this compound relative to the amount initially added, a recovery factor can be calculated and used to correct the measured concentrations of the target PAHs. This correction is essential for achieving accurate quantification, especially when dealing with low concentrations or complex matrices where recoveries can be variable nih.gov. The development of these novel extraction techniques is critical for addressing the challenges posed by emerging pollutants and complex environmental samples nih.gov.
| Technique | Principle | Advantage | Role of this compound |
| SPME | Adsorption of analytes onto a coated fiber. | Solvent-free, simple. | Correction for adsorption/desorption variability. |
| DLLME | Micro-volume solvent extraction in a dispersed phase. | Fast, high enrichment factor. | Correction for extraction efficiency and phase separation losses. nih.gov |
| PLE | Extraction with solvents at elevated temperature and pressure. | Reduced solvent use, faster than Soxhlet. | Correction for extraction efficiency under harsh conditions. |
Miniaturized and Automated Extraction Methods
In modern analytical laboratories, there is a significant trend towards the miniaturization and automation of sample preparation techniques to increase sample throughput, reduce solvent consumption, and minimize manual errors. chromatographyonline.comamericanpharmaceuticalreview.comtecan.com The use of this compound as an internal standard is critical in these miniaturized and automated workflows.
Miniaturized extraction techniques, such as solid-phase extraction (SPE) in micro-formats (e.g., µ-SPE), require precise and reproducible handling of very small volumes. ipv.pt The addition of a known amount of this compound at the initial stage of the extraction process allows for the normalization of the analytical signal, compensating for any variability in extraction efficiency that may occur in these low-volume systems.
Automation of these extraction methods, often involving robotic liquid handling systems, further enhances reproducibility. chromatographyonline.comamericanpharmaceuticalreview.comtecan.com In such automated workflows, this compound is typically added to the sample by the autosampler at a predefined step. The subsequent analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) allows for the ratiometric measurement of the target analyte against the deuterated internal standard, ensuring high-quality quantitative data.
Below is a table illustrating the comparative recovery of a target PAH with and without the use of an internal standard in an automated SPE workflow.
| Analyte | Sample Matrix | Extraction Method | Recovery without Internal Standard (%) | Recovery with this compound Correction (%) | Relative Standard Deviation (RSD) (%) |
| 9-Ethylphenanthrene (B47781) | River Water | Automated µ-SPE | 75 ± 8 | 99 ± 3 | < 5 |
| Benzo[a]pyrene | Soil Extract | Automated SPE | 68 ± 10 | 101 ± 4 | < 5 |
| Fluoranthene | Air Particulate Matter | Automated SPE | 82 ± 7 | 98 ± 2 | < 3 |
This table presents illustrative data to demonstrate the concept.
Solid-Phase Microextraction (SPME) and Other Advanced Techniques
Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized sample preparation technique that has gained widespread use for the extraction of volatile and semi-volatile organic compounds from various matrices. researchgate.net The use of this compound as an internal standard is particularly advantageous in SPME methods.
In SPME, the amount of analyte extracted by the fiber is dependent on several factors, including extraction time, temperature, and matrix composition. By introducing this compound into the sample, it partitions between the sample matrix and the SPME fiber coating in a similar manner to the target analytes. Any variations in the extraction conditions will affect both the analyte and the internal standard, and the ratio of their responses will remain constant, leading to more accurate and precise quantification. nih.gov
Other advanced techniques where this compound can be employed as an internal standard include stir bar sorptive extraction (SBSE) and needle trap micro-extraction (NTME). These methods, like SPME, are equilibrium-based and benefit from the use of an internal standard to correct for variations in extraction efficiency.
The following table provides a hypothetical comparison of the analytical performance of SPME-GC-MS for the determination of 9-Ethylphenanthrene using an external standard versus an internal standard (this compound).
| Parameter | External Standard Calibration | Internal Standard (this compound) Calibration |
| Linearity (R²) | 0.992 | 0.999 |
| Limit of Detection (LOD) | 0.1 µg/L | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.3 µg/L | 0.15 µg/L |
| Precision (RSD, n=6) | 12% | 4% |
| Accuracy (Recovery) | 85-115% | 98-102% |
This table presents illustrative data to demonstrate the concept.
Advanced Data Processing and Chemometric Approaches
The large and complex datasets generated by modern chromatographic and spectrometric instruments necessitate the use of advanced data processing and chemometric techniques. The inclusion of this compound in the analytical workflow plays a crucial role in enhancing the reliability of these data-driven approaches.
Multivariate Analysis for Complex Chromatographic and Spectrometric Data
Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are often employed to analyze complex datasets from chromatographic and spectrometric analyses. These methods can help to identify patterns, classify samples, and build predictive models.
The use of this compound as an internal standard helps to reduce the variability in the data that is not related to the actual sample composition. By normalizing the signals of the target analytes to the signal of the internal standard, the influence of instrumental drift, matrix effects, and variations in sample preparation is minimized. This pre-processing step leads to more robust and reliable multivariate models. For instance, in a study monitoring the environmental contamination of PAHs over time, the use of a deuterated internal standard would ensure that the observed changes in the PCA scores are due to actual changes in the PAH profile and not analytical artifacts.
Statistical Validation of Analytical Performance Parameters
The validation of an analytical method is essential to ensure that it is fit for its intended purpose. omicsonline.orgnih.gov Statistical validation of analytical performance parameters, such as linearity, accuracy, precision, and limits of detection and quantification, is a key component of this process.
This compound is instrumental in the statistical validation of analytical methods for PAHs. For example, in assessing the accuracy of a method, recovery experiments are performed by spiking samples with known amounts of the target analytes. The use of this compound allows for the correction of any losses during the analytical procedure, providing a more accurate measure of the method's recovery.
Similarly, for the determination of precision (repeatability and reproducibility), the use of an internal standard can significantly reduce the observed variability, leading to lower relative standard deviations (RSDs) and demonstrating the robustness of the method.
The following table summarizes the key analytical performance parameters of a hypothetical validated GC-MS method for the determination of PAHs using this compound as an internal standard.
| Parameter | Acceptance Criteria | Method Performance |
| Linearity (R²) | > 0.995 | 0.998 |
| Accuracy (Recovery) | 80-120% | 95-105% |
| Precision (Repeatability, RSD) | < 15% | < 5% |
| Precision (Intermediate Precision, RSD) | < 20% | < 8% |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.01 µg/L |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.03 µg/L |
This table presents illustrative data to demonstrate the concept.
Emerging Research Frontiers and Future Directions for 9 Ethylphenanthrene D5 Investigations
Applications in Astrochemistry and Extraterrestrial Organic Chemistry
The study of deuterated PAHs is crucial for understanding the chemical evolution of the universe. Deuterium (B1214612), an isotope of hydrogen, was produced almost exclusively during the Big Bang. arxiv.orgbohrium.com Its abundance relative to hydrogen (the D/H ratio) has decreased over time due to stellar processes. arxiv.orgbohrium.com However, observations of the local interstellar medium (ISM) show significant variations in the D/H ratio, with some regions having lower-than-expected gas-phase deuterium. arxiv.orgastrobiology.com This has led to the hypothesis that the "missing" deuterium may be locked within solid materials, particularly PAH molecules. arxiv.orgarxiv.orgastrobiology.com Compounds like 9-Ethylphenanthrene-D5 serve as critical laboratory analogs for studying the behavior of these cosmic aromatics.
Scientists utilize deuterated PAHs like this compound to interpret observational data from space, including information gathered by the James Webb Space Telescope. arxiv.orgastrobiology.com These labeled compounds are used in laboratory simulations that replicate the conditions of interstellar ice analogs to study the formation and evolution of organic molecules in space. scilit.com The stable isotope composition of PAHs found in meteorites, for example, provides clues about their origins, whether from reactions in the cold interstellar medium or through processes on a parent asteroid. mdpi.comnih.gov
Recent astronomical observations have detected emission bands corresponding to both aromatic C-D (around 4.4 µm) and aliphatic C-D (around 4.65 µm) stretches in regions like the Orion Bar, confirming the presence of deuterated PAHs in the ISM. arxiv.orgastrobiology.com By modeling the infrared emission spectra of specific deuterated PAHs, researchers can estimate the degree of deuteration in cosmic dust and better understand the reservoir of deuterium it represents. arxiv.orgastrobiology.comresearchgate.net
Table 1: Deuterium Abundance and Ratios in Cosmic Contexts
| Environment | Predicted Primordial D/H Abundance | Predicted Present-Day D/H Abundance (GCE Model) | Observed Median Gas-Phase D/H in Local ISM | Estimated Deuteration Degree of PAHs (Orion Bar) |
|---|---|---|---|---|
| Ratio/Value | ~26 ppm arxiv.orgbohrium.com | ~20 ppm arxiv.orgbohrium.com | ~13 ppm arxiv.orgbohrium.com | Aliphatic C-D: ~3.4%; Aromatic C-D: up to ~14% arxiv.orgastrobiology.com |
GCE = Galactic Chemical Evolution; ISM = Interstellar Medium; ppm = parts per million
Isotopic fractionation is the process by which the relative abundance of isotopes changes due to physical or chemical processes. In astrochemistry, understanding the D/H fractionation in molecules helps to reconstruct the history of materials in space. epj-conferences.orgresearchgate.net The enrichment of deuterium in meteoritic organic compounds, including PAHs, could be a sign of synthesis reactions occurring in the extremely cold temperatures of the interstellar medium. mdpi.comnih.gov
By studying compounds such as this compound in controlled laboratory settings, scientists can simulate potential fractionation pathways. These experiments test hypotheses about how deuterium becomes enriched in PAHs, such as through gas-phase ion-molecule reactions in cold space or UV photolysis in ices. mdpi.comnih.gov This research is vital for accurately interpreting the isotopic ratios measured in extraterrestrial samples and understanding the chemical journey of organic matter from interstellar clouds to planetary systems. mdpi.comnih.govepj-conferences.org
Potential Integration with Advanced Materials Science Research
The unique properties imparted by deuterium substitution position labeled PAHs like this compound as compounds of interest for advanced materials. Deuteration can alter the optical, electronic, and stability properties of organic molecules, opening new avenues for their use in high-performance devices. google.com
Polycyclic aromatic hydrocarbons are a foundational class of organic semiconductors with applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgarxiv.org Research has shown that replacing hydrogen atoms with deuterium in organic semiconducting materials can significantly enhance their performance and lifetime. google.com The increased molecular mass of the deuterated compounds can lead to higher luminescence and greater thermal stability. google.com
The use of deuterated materials may also influence the production of singlet versus triplet energy states under electrical excitation, potentially leading to more efficient light emission in devices. google.com The investigation of specific deuterated PAHs, including this compound, could lead to the development of more robust and efficient organic electronic and optoelectronic components. scholaris.ca
Table 2: Potential Applications of Deuterated PAHs in Materials Science
| Application Area | Potential Advantage of Deuteration | Example Device/System |
|---|---|---|
| Organic Electronics | Enhanced thermal stability and device lifetime. google.com | Organic Field-Effect Transistors (OFETs) |
| Optoelectronics | Higher fluorescence/luminescence efficiency. google.com | Organic Light-Emitting Diodes (OLEDs) |
| Photonics | Altered photophysical properties for specialized applications. scholaris.ca | Optical Sensors, Photonic Circuits |
| Sensor Technology | Serve as stable isotopic probes for tracing and quantification. europa.eu | Environmental Monitoring Sensors, Material Analysis |
Isotopically labeled compounds are fundamental tools in the development of novel sensor technologies. europa.eu Their distinct mass makes them easily distinguishable from their non-labeled counterparts in mass spectrometry, allowing them to be used as internal standards or tracers. The use of stable isotopes can create novel sensors for a wide range of applications, from monitoring earth surface resources to biological investigations. europa.euacs.org
This compound can be employed as a highly precise probe in environmental analysis to track the fate and transport of PAHs. nih.gov In materials science, it could be used to investigate diffusion processes or reaction mechanisms at surfaces and interfaces. As sensor technologies become more sensitive, the need for high-purity, well-characterized isotopic probes like this compound will grow, enabling advancements in fields from forensic analysis to advanced manufacturing. nih.govnih.gov
Challenges and Opportunities in Isotopic Labeling Research with this compound
While deuterated standards are invaluable, their synthesis and analysis are not without challenges. The specific case of this compound, where the deuterium atoms are located on the ethyl group, highlights specific difficulties in synthetic chemistry and pushes the boundaries of analytical detection.
Overcoming Limitations in High-Yield, Site-Specific Deuteration
A major hurdle in synthesizing labeled compounds is achieving high-yield, site-specific incorporation of deuterium atoms, particularly at unactivated aliphatic positions like an ethyl side chain. nih.gov The aromatic rings of phenanthrene (B1679779) are more susceptible to hydrogen-deuterium exchange, making the selective deuteration of the ethyl group a significant synthetic challenge.
Current research focuses on several areas to overcome these limitations:
Advanced Catalytic Systems: Researchers are developing novel copper-catalyzed methods for the degree-controlled deacylative deuteration of diverse alkyl groups. nih.gov This allows for the selective installation of one, two, or three deuterium atoms at specific sites. Such control is crucial for producing standards like this compound with high isotopic purity.
Deconstructive Strategies: A complementary strategy involves using a readily available chemical group (e.g., an acetyl group) as a "traceless activating group." This group facilitates the deuteration process and is then removed, leaving the deuterated alkyl chain behind. nih.gov
Directing Group-Free Functionalization: A significant challenge is to install deuterium site-selectively without the aid of directing groups, which can be difficult to add and remove. nih.gov The development of methods for the regioselective functionalization of structurally complex molecules at a late stage remains a key goal. acs.org
| Challenge | Limitation of Traditional Methods | Emerging Opportunity/Solution |
|---|---|---|
| Site-Selectivity | Difficulty in distinguishing between aromatic C-H and aliphatic C-H bonds. | Development of catalysts (e.g., Cu, Pd) with high selectivity for unactivated C(sp³)–H bonds. nih.gov |
| Degree of Deuteration | Often results in a mixture of isotopologues with varying numbers of deuterium atoms. | Degree-controlled methods allowing for precise mono-, di-, or tri-deuteration of a specific position. nih.gov |
| Yield and Efficiency | Multi-step syntheses with low overall yields. | Late-stage C-H functionalization and deconstructive strategies to improve efficiency. nih.govacs.org |
| Substrate Scope | Methods are often limited to specific types of molecules. | New catalytic systems with broader functional group tolerance. nih.gov |
Exploring New Analytical Platforms for Ultra-Trace Isotopic Analysis
The effectiveness of this compound as an internal standard depends on analytical instruments capable of detecting it at very low concentrations and distinguishing it from its non-deuterated counterpart and other interfering substances in complex matrices. thermofisher.com The push for greater sensitivity in environmental monitoring is driving the exploration of new analytical platforms.
Promising analytical platforms include:
High-Resolution Mass Spectrometry (HRMS): Techniques like gas chromatography-high resolution time-of-flight mass spectrometry (GC-HRTOF-MS) offer the ability to resolve spectral interferences that can occur in lower-resolution instruments. For example, HRMS can prevent errors caused when deuterated standards lose deuterium in the ion source, creating fragments that overlap with the signals of other labeled standards (e.g., ¹³C-labeled). rsc.org
Accelerator Mass Spectrometry (AMS): AMS is an ultra-sensitive technique capable of analyzing trace isotopes at abundance levels down to the parts-per-trillion level or below. While often used for long-lived radioisotopes, its high sensitivity presents opportunities for ultra-trace analysis of stable isotopes in highly complex samples where conventional MS may be insufficient. univie.ac.at
Advanced Ionization Techniques: Ambient ionization methods allow for the rapid analysis of samples with minimal preparation, which is advantageous for on-site environmental monitoring. chromatographyonline.com Coupling these techniques with high-sensitivity mass spectrometers could enable real-time detection of contaminants.
Tandem Mass Spectrometry (MS/MS): Ion trap MS and triple quadrupole MS systems allow for multi-stage fragmentation (MSⁿ), which provides detailed structural information and enhances specificity, crucial for distinguishing isomeric PAHs and reducing background noise in complex environmental samples like soil or sediment. chromatographyonline.com
| Analytical Platform | Principle | Application for Deuterated Standards |
|---|---|---|
| GC-HRTOF-MS | High-resolution mass analysis provides very accurate mass measurements. | Resolves isobaric interferences between different labeled standards and matrix components. rsc.org |
| Accelerator MS (AMS) | Uses a particle accelerator to separate isotopes with extremely high sensitivity. | Ultra-trace quantification at levels far below conventional MS, useful for large-scale environmental fate studies. univie.ac.at |
| Tandem MS (MS/MS) | Selects a specific ion, fragments it, and analyzes the fragments for enhanced specificity. | Reduces matrix effects and confirms analyte identity in complex samples like soil, sediment, or biological tissues. chromatographyonline.com |
| Ambient Ionization MS | Ionizes samples directly in their native state with minimal preparation. | Enables rapid, on-site, or high-throughput screening of environmental contamination. chromatographyonline.com |
Multidisciplinary Research Collaborations and Data Sharing Initiatives for Global Impact
The challenges posed by ubiquitous environmental contaminants like PAHs cannot be addressed by isolated research efforts. Multidisciplinary collaborations and robust data-sharing initiatives are essential for developing standardized methods, understanding global pollution trends, and formulating effective regulations. The use of universally accepted internal standards like this compound is a cornerstone of this effort, ensuring that data from different laboratories and regions are comparable. researchgate.net
Key initiatives and collaborative models include:
Interlaboratory Comparisons: Round-robin studies, where multiple laboratories analyze the same samples, are crucial for harmonizing analytical methods and ensuring data quality on a global scale. univie.ac.at Such studies can reveal interlaboratory biases and lead to improved measurement protocols.
Open Data Platforms: Centralized platforms for chemical monitoring data, such as the European Commission's Information Platform for Chemical Monitoring (IPCHEM), provide a reference point for accessing data on the occurrence of chemicals in the environment and in humans. europa.eu Other platforms, like the TERN CoESRA, offer cloud-based virtual workbenches for researchers to perform and share complex data analysis workflows. tern.org.au
Public-Private Partnerships: Collaborations between academic institutions, government agencies (like the U.S. National Institute of Environmental Health Sciences Superfund Research Program), and industry partners are vital for funding research, developing new analytical tools, and translating scientific findings into policy and practice. nih.govcogradmb.ca These partnerships can accelerate the development of new deuterated standards and analytical methods for emerging contaminants.
Cross-Disciplinary Research: Addressing the impact of PAHs requires collaboration between analytical chemists, toxicologists, environmental scientists, and public health experts. ki.se Integrated projects that study exposure pathways, biological effects, and remediation strategies provide a holistic understanding of the risks posed by complex chemical mixtures. ki.sefrontiersin.org
The future of environmental monitoring and human health protection relies on these interconnected efforts. By advancing the science behind compounds like this compound and fostering a global network for collaboration and data sharing, the scientific community can more effectively address the complex challenges of chemical pollution.
Conclusion and Future Outlook
Synthesis of Key Contributions and Current State of 9-Ethylphenanthrene-D5 Research
Research involving this compound is intrinsically linked to the study of PAHs, a class of persistent environmental pollutants. The primary contribution of this deuterated compound is its role as a reliable internal standard in analytical methodologies developed to detect and quantify PAHs in various environmental matrices. These matrices include soil, sediment, water, and air, where PAHs are often present at trace levels.
While specific research solely focused on this compound is limited, its application is integral to numerous studies investigating the fate, transport, and toxicological effects of PAHs. For instance, in studies monitoring the environmental impact of oil spills or industrial emissions, this compound is added to samples at a known concentration before extraction and analysis. This allows for the accurate determination of the native 9-ethylphenanthrene (B47781) concentration by correcting for any loss of analyte during sample preparation and analysis.
Furthermore, understanding the metabolism of 9-ethylphenanthrene is crucial for assessing its potential health risks. Studies on the metabolic fate of 9-ethylphenanthrene have shown that side-chain hydroxylation is a major metabolic pathway. d-nb.infonih.gov In such studies, this compound can be used as a tracer to elucidate metabolic pathways and identify metabolites, as the deuterium (B1214612) label allows for the differentiation of the compound and its metabolic products from endogenous molecules.
Table 1: Applications of this compound in Research
| Research Area | Specific Application | Analytical Technique(s) |
| Environmental Monitoring | Quantification of 9-ethylphenanthrene in contaminated soil and water samples. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Metabolism Studies | Tracing the metabolic fate of 9-ethylphenanthrene in biological systems. | LC-MS, High-Resolution Mass Spectrometry |
| Toxicology | Assessing the bioavailability and bioaccumulation of 9-ethylphenanthrene in organisms. | Isotope Dilution Mass Spectrometry |
Perspectives on the Enduring Value of Isotopic Labeling in Chemical Sciences
The use of isotopically labeled compounds, such as this compound, represents a cornerstone of modern analytical chemistry and related scientific disciplines. The principle of isotopic labeling, where an atom in a molecule is replaced by its isotope, provides a powerful tool for tracing, quantification, and mechanistic studies.
The enduring value of this technique lies in its ability to provide highly accurate and precise measurements. In quantitative analysis, the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest is considered the gold standard. This is because it co-elutes with the analyte in chromatographic separations and experiences similar ionization effects in the mass spectrometer, thereby compensating for matrix effects and variations in instrument response.
Beyond quantitative analysis, isotopic labeling is invaluable for elucidating reaction mechanisms and metabolic pathways. By tracking the position of the isotopic label in the products of a reaction or metabolic process, researchers can gain detailed insights into the transformation of molecules. This has been instrumental in advancing our understanding of fundamental chemical and biological processes. The development of new and more complex isotopically labeled compounds continues to push the boundaries of scientific inquiry.
Identification of Promising Avenues for Future Scholarly Inquiry and Innovation
While this compound is a valuable tool, future research could explore several promising avenues:
Development of Novel Synthesis Methods: The synthesis of deuterated PAHs can be complex and costly. Research into more efficient and cost-effective synthetic routes for this compound and other deuterated PAHs would enhance their accessibility for a wider range of research applications.
Expansion of Isotopic Labeling to Other PAHs: While deuterated standards exist for many common PAHs, the development of a broader range of isotopically labeled standards for less-studied or emerging PAHs of concern is crucial for comprehensive environmental monitoring and risk assessment.
Application in Advanced Analytical Techniques: The use of this compound in conjunction with high-resolution mass spectrometry and advanced chromatographic techniques could enable more sensitive and selective detection of PAHs in complex matrices. This could lead to a better understanding of their environmental distribution and human exposure.
Metabolomic and Toxicogenomic Studies: Future research could utilize this compound in metabolomic and toxicogenomic studies to gain a more comprehensive understanding of the metabolic pathways of 9-ethylphenanthrene and its potential mechanisms of toxicity. This could involve tracing the incorporation of the deuterium label into various metabolites and assessing its impact on gene expression profiles.
Q & A
What are the recommended methods for synthesizing 9-Ethylphenanthrene-D5, and how can isotopic purity be validated?
Category : Basic Synthesis & Characterization
Answer :
Deuterated compounds like this compound are typically synthesized via H-D exchange or alkylation using deuterated reagents (e.g., D₆-ethyl bromide). A plausible route involves:
- Friedel-Crafts alkylation of phenanthrene with deuterated ethyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Isotopic purity validation :
Which analytical techniques are most effective for characterizing this compound’s structural and isotopic integrity?
Category : Basic Analytical Methods
Answer :
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- Gas Chromatography-Mass Spectrometry (GC-MS) :
- Infrared (IR) Spectroscopy : Detect C-D stretching vibrations (~2100–2200 cm⁻¹) .
How should researchers design experiments to investigate the environmental degradation pathways of this compound?
Category : Advanced Experimental Design
Answer :
To track environmental fate:
- Isotopic Tracer Studies :
- Controlled Variables :
- Data Interpretation :
What strategies are recommended for resolving contradictions in quantitative data when using this compound as an internal standard?
Category : Advanced Data Analysis
Answer :
Contradictions may arise from:
- Isotope Effects : Deuteration alters retention times in chromatography or ionization efficiency in MS.
- Method Optimization :
- Calibrate MS parameters (e.g., ionization voltage) to minimize deuterium-related signal suppression .
How can researchers optimize chromatographic separation of this compound from its non-deuterated analog in complex matrices?
Category : Advanced Method Development
Answer :
- Column Selection :
- Mobile Phase Optimization :
- For HPLC, test acetonitrile/water gradients with 0.1% formic acid to enhance peak resolution .
- Tandem MS Detection :
- Employ MRM (multiple reaction monitoring) to isolate deuterium-specific fragment ions .
What ethical and safety considerations are critical when handling this compound in laboratory settings?
Category : Advanced Safety & Ethics
Answer :
- Hazard Mitigation :
- Waste Disposal :
- Ethical Compliance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
